Spiro[3.4]octan-6-one
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Overview
Description
Spiro[3.4]octan-6-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound has the molecular formula C8H12O and is known for its stability and interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octan-6-one can be achieved through various methods. One common approach involves the annulation of cyclopentane rings or the formation of four-membered rings using conventional chemical transformations. These methods typically employ readily available starting materials and minimal chromatographic purifications .
Industrial Production Methods: Industrial production of this compound often involves the use of spirocyclic building blocks. These building blocks are synthesized through innovative methods that exploit three-dimensional chemical space, providing access to diverse scaffolds in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic chemistry and medicinal applications .
Scientific Research Applications
Spiro[3.4]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in drug development.
Industry: This compound is used in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating biological activities. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
- Spiro[3.3]heptane
- Spiro[2.5]octan-6-one
- Spirocyclic oxindoles
Comparison: Spiro[3.4]octan-6-one is unique due to its specific ring size and stability. Compared to Spiro[3.3]heptane, it offers a larger ring system, providing more flexibility in chemical modifications. Spiro[2.5]octan-6-one, on the other hand, has a different ring structure, leading to distinct chemical properties and reactivity. Spirocyclic oxindoles are known for their biological activities, but this compound offers a different scaffold for synthetic applications .
Properties
IUPAC Name |
spiro[3.4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-2-5-8(6-7)3-1-4-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOKYIFFQOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87611-64-1 |
Source
|
Record name | spiro[3.4]octan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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